molecular formula C9H8O2 B1583000 3-Acetylbenzaldehyde CAS No. 41908-11-6

3-Acetylbenzaldehyde

Cat. No.: B1583000
CAS No.: 41908-11-6
M. Wt: 148.16 g/mol
InChI Key: QVNFUJVNBRCKNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylbenzaldehyde can be synthesized through various methods, including the Friedel-Crafts acylation of benzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of 3-acetylbenzyl alcohol using oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-acetylbenzyl alcohol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetylbenzaldehyde has a diverse range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Acetylbenzaldehyde
  • 4′-Methoxyacetophenone
  • 3-Hydroxy-4-methoxybenzaldehyde
  • 4-Acetamidobenzaldehyde
  • 4′-Hydroxy-3′-methoxyacetophenone
  • 4′-Methylacetophenone
  • 3-Vinylbenzaldehyde
  • 4-Formylbenzonitrile

Uniqueness: 3-Acetylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other similar compounds. This unique structure allows it to participate in specific reactions and applications that its analogs may not be suitable for .

Properties

IUPAC Name

3-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFUJVNBRCKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349178
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41908-11-6
Record name 3-Acetylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41908-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 3-acetylbenzaldehyde chosen as an example substrate in this research on FLP-mediated deuterium/tritium labeling?

A1: The research aimed to demonstrate the selectivity of this novel labeling technique. this compound, containing both an aldehyde and a ketone functional group, served as an ideal test case. The researchers successfully demonstrated that the FLP system selectively reduced the aldehyde moiety to the corresponding deuterated/tritiated alcohol, leaving the ketone group untouched. [] This selectivity is a significant advantage over traditional reduction methods, highlighting the potential of FLPs in complex molecule labeling.

Q2: The paper mentions achieving high specific activity in the labeled products. What does this mean and why is it important?

A2: Specific activity, in the context of radiolabeling, refers to the amount of radioactivity per mole of the labeled compound. A higher specific activity translates to a greater signal, which is crucial for tracing and analyzing the labeled molecule in biological systems. The FLP-mediated method described in the paper utilizes carrier-free tritium gas, leading to the production of labeled products with high specific activities. [] This is a significant advantage, particularly in applications where minimizing the amount of labeled material used is important, such as in vivo studies.

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